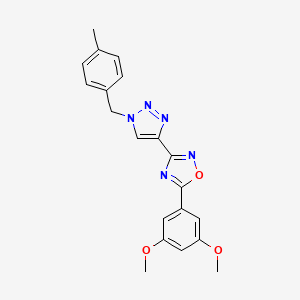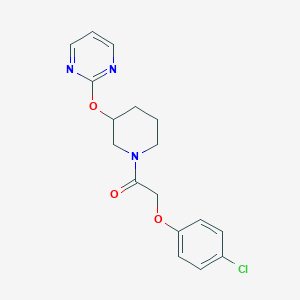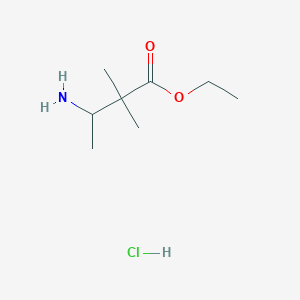![molecular formula C10H10O5 B2739747 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid CAS No. 1119833-01-0](/img/structure/B2739747.png)
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Übersicht
Beschreibung
“7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” is a chemical compound with the molecular formula C10H10O5 . It contains a total of 26 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” includes 2 six-membered rings and 1 ten-membered ring. It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” include a molecular weight of 210.18, and it has 2 rotatable bonds. It also has a topological polar surface area of 65 .Wissenschaftliche Forschungsanwendungen
Organic Building Blocks
This compound serves as an organic building block in chemical synthesis. It can be used to construct complex molecules for pharmaceuticals, agrochemicals, and materials science. Its molecular structure allows for versatile derivatization, which is essential for creating a diverse range of chemical entities with varying properties .
Medicinal Chemistry
In medicinal chemistry, 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can be employed to design and develop new drug candidates. Its structure is conducive to binding with biological targets, making it a valuable scaffold for the discovery of new therapeutic agents .
Analytical Chemistry
Due to its unique chemical properties, this compound can be used as a standard or reference material in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .
Material Science
The compound’s molecular framework is useful in material science, particularly in the development of organic electronic materials. Its electron-rich nature can contribute to the conductivity and stability of organic semiconductors, which are used in a variety of electronic devices .
Environmental Studies
In environmental studies, derivatives of this compound can be analyzed for their biodegradability and environmental impact. Understanding the breakdown and interaction of such compounds with the ecosystem is vital for assessing the ecological footprint of chemical substances .
Eigenschaften
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-7-5-9-8(14-2-3-15-9)4-6(7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGVPWIHHYBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)

![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)
![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)


![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)

